REACTION_CXSMILES
|
C[Si](C)(C)[C:3]#[C:4][C:5]1[S:6][CH:7]=[CH:8][CH:9]=1.[C:12]1([N:18]=[N+:19]=[N-:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CN(C)CCN(C)CCN(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.[Cu]I>[C:12]1([N:18]2[CH:3]=[C:4]([C:5]3[S:6][CH:7]=[CH:8][CH:9]=3)[N:20]=[N:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC=1SC=CC1)(C)C
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0.116 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(CCN(C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
CuI
|
Quantity
|
52.87 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 20 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
it was quenched with saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography (100-200 mesh silica gel)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=NC(=C1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.132 mol | |
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 47.61% | |
YIELD: CALCULATEDPERCENTYIELD | 47533.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |